molecular formula C15H13ClN4O2S B2905627 Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852373-60-5

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2905627
CAS No.: 852373-60-5
M. Wt: 348.81
InChI Key: OHBSUOZIQSWOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 3 and a methyl propanoate thioether at position 4. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (thioether ester) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-9(15(21)22-2)23-13-8-7-12-17-18-14(20(12)19-13)10-3-5-11(16)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBSUOZIQSWOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could be useful in the development of new therapeutic agents.

Medicine: The compound has been investigated for its antitumor and antimicrobial properties. Its ability to inhibit specific molecular targets makes it a candidate for the development of new drugs to treat various diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties and reactivity make it valuable in the synthesis of a wide range of compounds.

Mechanism of Action

The mechanism by which Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves the interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, inhibiting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position 3) Ester Group Molecular Formula Molecular Weight Key Features
Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (Target) 4-Chlorophenyl Methyl C₁₆H₁₅ClN₄O₂S 370.8 (calc.) Chloro substituent enhances electronegativity
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate 4-Methoxyphenyl Methyl C₁₆H₁₆N₄O₃S 344.4 Methoxy group increases solubility
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate 3,4-Dimethoxyphenyl Ethyl C₁₈H₂₀N₄O₄S 388.4 Bulkier substituents may hinder bioavailability
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) 3-Methyl Acetamide C₁₆H₁₆N₆O 324.3 Acetamide chain for enzyme inhibition

Key Observations

Methoxy groups (e.g., in 4-methoxyphenyl and 3,4-dimethoxyphenyl derivatives) improve aqueous solubility due to their polar nature but may reduce membrane permeability .

Ester Group Variations: The methyl ester in the target compound and its 4-methoxy analog reduces molecular weight compared to the ethyl ester in the dimethoxy derivative, which may influence pharmacokinetics .

Biological Relevance :

  • The acetamide-containing Lin28-1632 demonstrates functional inhibition of Lin28 proteins, suggesting that triazolo[4,3-b]pyridazine derivatives can target RNA-binding proteins .
  • Chlorophenyl substituents (as in the target compound) are common in agrochemicals and pharmaceuticals for their stability and bioactivity, though direct evidence for this compound is lacking .

Thermal and Spectral Data

  • Melting Points: While the target compound’s melting point is unreported, analogs like (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid exhibit high melting points (253–255°C), indicating thermal stability in triazolo-pyridazine systems .
  • Spectroscopic Characterization : IR and NMR data for related compounds (e.g., pyrrolo-thiazolo-pyrimidine derivatives) highlight distinct absorption bands for C–Cl and ester carbonyl groups, which could guide analysis of the target compound .

Biological Activity

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its efficacy against various cancer cell lines, its mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Methyl 2 3 4 chlorophenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio propanoate \text{Methyl 2 3 4 chlorophenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio propanoate }

Biological Activity Overview

The biological activity of this compound primarily involves its cytotoxic effects on cancer cells and its role as an inhibitor of specific kinases.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (μM)
Compound 12eA5491.06
Compound 12eMCF-71.23
Compound 12eHeLa2.73
ForetinibA5490.019

The primary mechanism through which this compound exerts its effects is through the inhibition of c-Met kinase activity. c-Met is a receptor tyrosine kinase that plays a crucial role in tumor growth and metastasis. Inhibitors of c-Met have been shown to reduce tumor cell proliferation and induce apoptosis in cancer cells .

Inhibition Studies

In vitro studies have indicated that compounds similar to this compound exhibit competitive inhibition against c-Met kinase with IC50 values comparable to established inhibitors like Foretinib .

Table 2: Inhibition Potency Against c-Met Kinase

CompoundIC50 (μM)
Methyl DerivativeX (value needed)
Foretinib0.019

Case Studies

Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives for their anticancer properties. One notable study synthesized a series of these derivatives and evaluated their biological activity against various cancer cell lines. The findings highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells.

Study Example

A study published in Medicinal Chemistry reported the synthesis of several triazolo-pyridazine derivatives and their evaluation against A549 and MCF-7 cell lines. The most potent derivative exhibited significant anticancer activity with low micromolar IC50 values and demonstrated the ability to induce apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves three key steps:

Cyclization : Formation of the triazolopyridazine core via condensation reactions under acidic or basic conditions (e.g., glacial acetic acid at 80–100°C) .

Thioether Formation : Introduction of the thioether group using nucleophilic substitution (e.g., NaSH or thiourea in ethanol) .

Esterification : Propanoate esterification via alkylation or coupling reactions with methyl halides .

  • Optimization : Reaction efficiency depends on solvent polarity (e.g., ethanol for solubility), temperature control (±5°C precision), and catalyst selection (e.g., H2SO4 for cyclization). Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.4–7.6 ppm) and ester group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C16H12ClN4O2S: 365.03) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets of triazolopyridazine derivatives, and how are these assays designed?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 determination via fluorescence-based kinetic assays) .
  • Anticancer Activity : Cell viability assays (MTT or SRB) using cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (1–100 μM) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) influence electronic properties and bioactivity?

  • Methodological Answer :

  • Electronic Effects : Chlorine (electron-withdrawing) increases electrophilicity of the triazole ring, enhancing interactions with nucleophilic enzyme residues. Methoxy (electron-donating) improves solubility but may reduce binding affinity .
  • SAR Studies : Comparative bioassays (e.g., IC50 shifts in kinase inhibition) and computational modeling (docking simulations with AutoDock Vina) quantify substituent effects .
  • Example : 4-Chlorophenyl derivatives show 2–3x higher anticancer activity (IC50 = 12 μM) vs. methoxy analogs (IC50 = 35 μM) in HepG2 cells .

Q. What strategies mitigate side reactions (e.g., thioether oxidation) during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use of N2/Ar to prevent thiol oxidation during thioether formation .
  • Antioxidants : Addition of 1–2% ascorbic acid or BHT in reaction mixtures .
  • Monitoring : Real-time TLC (Rf = 0.4 in hexane:EtOAc 3:1) or HPLC to detect disulfide byproducts .

Q. How are computational methods (e.g., DFT, MD simulations) applied to study reactivity and target interactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 optimizes molecular geometry to predict reactive sites (e.g., electrophilic S atom in thioether) .
  • Molecular Dynamics (MD) : GROMACS simulations assess binding stability (e.g., RMSD < 2 Å over 50 ns) with kinase targets .
  • ADMET Prediction : SwissADME predicts logP (2.8) and CYP450 interactions to guide lead optimization .

Data Contradictions and Resolution

Q. How are discrepancies in reported bioactivity data resolved (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Meta-Analysis : Statistical aggregation of data (e.g., random-effects model) to account for variability in cell lines or assay conditions .

Analytical Challenges

Q. What advanced techniques address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-Solvents : DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes .
  • Nanoformulation : Liposomal encapsulation (e.g., 100 nm particles via solvent evaporation) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.